1-[(4-Hexoxyphenyl)methyl]imidazole;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Hexoxyphenyl)methyl]imidazole;perchloric acid is a compound that combines the structural features of an imidazole ring with a hexoxyphenyl group. Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hexoxyphenyl)methyl]imidazole typically involves the reaction of 4-hexoxybenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of imidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Hexoxyphenyl)methyl]imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.
Substitution: The hexoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nitration of the hexoxyphenyl group can produce nitro-substituted derivatives.
Scientific Research Applications
1-[(4-Hexoxyphenyl)methyl]imidazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Imidazole derivatives are known for their antimicrobial and antifungal properties, making them useful in biological research.
Medicine: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Hexoxyphenyl)methyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects. The hexoxyphenyl group can also contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simple imidazole derivative with a methyl group at position 1.
4-Methylimidazole: An imidazole derivative with a methyl group at position 4.
1,2-Dimethylimidazole: An imidazole derivative with methyl groups at positions 1 and 2.
Uniqueness
1-[(4-Hexoxyphenyl)methyl]imidazole is unique due to the presence of the hexoxyphenyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments. Additionally, the combination of the imidazole ring and the hexoxyphenyl group can result in unique biological activities that are not observed in simpler imidazole derivatives.
Properties
CAS No. |
61292-21-5 |
---|---|
Molecular Formula |
C16H23ClN2O5 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
1-[(4-hexoxyphenyl)methyl]imidazole;perchloric acid |
InChI |
InChI=1S/C16H22N2O.ClHO4/c1-2-3-4-5-12-19-16-8-6-15(7-9-16)13-18-11-10-17-14-18;2-1(3,4)5/h6-11,14H,2-5,12-13H2,1H3;(H,2,3,4,5) |
InChI Key |
YHMUGDXDJKAPQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CN2C=CN=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.